An In-Depth Technical Guide to 3-tert-Butylamino-3-methyl-1-butene Hydrochloride: Chemical Structure, Synthesis, and Spectroscopic Characterization
An In-Depth Technical Guide to 3-tert-Butylamino-3-methyl-1-butene Hydrochloride: Chemical Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butylamino-3-methyl-1-butene hydrochloride is a tertiary amine salt. The structure of this compound, featuring a sterically hindered tert-butyl group attached to a nitrogen atom, which is in turn bonded to a quaternary carbon, presents interesting synthetic challenges and imparts unique chemical properties. This guide provides a comprehensive overview of the chemical structure, a plausible synthetic pathway, and detailed spectroscopic characterization of this molecule. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Properties
The chemical structure of 3-tert-Butylamino-3-methyl-1-butene hydrochloride is characterized by a butene backbone with a methyl group and a tert-butylamino group attached to the third carbon. The hydrochloride salt form enhances its solubility in polar solvents.
Systematic Name: N-(tert-butyl)-3-methylbut-3-en-2-amine hydrochloride
Molecular Formula: C9H20ClN
Molecular Weight: 177.72 g/mol
Structure:
Figure 1: Chemical structure of 3-tert-Butylamino-3-methyl-1-butene hydrochloride.
Synthesis Pathway
A plausible and efficient synthetic route for 3-tert-Butylamino-3-methyl-1-butene hydrochloride involves a two-step process starting from the commercially available tertiary allylic alcohol, 3-methyl-1-buten-3-ol. The key steps are a Ritter reaction to form an N-tert-butyl amide, followed by hydrolysis to yield the desired tertiary amine, which is then converted to its hydrochloride salt.
Figure 2: Proposed synthesis pathway for 3-tert-Butylamino-3-methyl-1-butene hydrochloride.
Step 1: Ritter Reaction - Synthesis of N-(tert-butyl)-N-(3-methyl-1-buten-3-yl)acetamide
The Ritter reaction is a classic method for the synthesis of N-substituted amides from alcohols or alkenes and nitriles in the presence of a strong acid.[1][2][3][4] In this proposed synthesis, 3-methyl-1-buten-3-ol is treated with tert-butylnitrile in the presence of a strong acid, such as sulfuric acid, to generate a stable tertiary carbocation. This carbocation is then attacked by the nitrogen of the nitrile, and subsequent hydration yields the N-tert-butyl amide intermediate.
Experimental Protocol:
-
To a stirred solution of 3-methyl-1-buten-3-ol (1.0 eq.) in tert-butylnitrile (3.0 eq.) at 0 °C, slowly add concentrated sulfuric acid (1.5 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(tert-butyl)-N-(3-methyl-1-buten-3-yl)acetamide.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of the Amide to the Free Amine
The N-tert-butyl amide intermediate is then hydrolyzed to the free amine, 3-tert-Butylamino-3-methyl-1-butene. This can be achieved under either acidic or basic conditions, though basic hydrolysis is often preferred to avoid potential side reactions with the alkene moiety.[5][6][7][8]
Experimental Protocol:
-
To a solution of N-(tert-butyl)-N-(3-methyl-1-buten-3-yl)acetamide (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (3.0 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-tert-Butylamino-3-methyl-1-butene.
-
The crude amine can be purified by distillation under reduced pressure.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol:
-
Dissolve the purified 3-tert-Butylamino-3-methyl-1-butene in anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-tert-Butylamino-3-methyl-1-butene hydrochloride.
Spectroscopic Characterization
The structure of 3-tert-Butylamino-3-methyl-1-butene hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH₂ (vinyl) | 5.0 - 5.2 | Multiplet | 2H |
| =CH- (vinyl) | 5.8 - 6.0 | Multiplet | 1H |
| -C(CH₃)₂ | ~1.1 | Singlet | 6H |
| -NH- (amide proton in intermediate) | Broad singlet | 1H | |
| -NH₂⁺- (ammonium proton) | Broad singlet | 2H | |
| -C(CH₃)₃ (tert-butyl) | ~1.4 | Singlet | 9H |
The broadness of the N-H proton signal is a characteristic feature of amines and their salts.[9] The singlet for the tert-butyl group is typically sharp and integrates to nine protons.[10][11]
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| =CH₂ (vinyl) | ~112 |
| =CH- (vinyl) | ~145 |
| -C(CH₃)₂ (quaternary) | ~60 |
| -C(CH₃)₂ (methyls) | ~25 |
| -C(CH₃)₃ (quaternary) | ~52 |
| -C(CH₃)₃ (methyls) | ~29 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (tertiary amine salt) | 2400-2800 (broad) |
| C-H stretch (alkene) | 3080-3010 |
| C=C stretch (alkene) | 1640-1680 |
| C-N stretch | 1250-1020 |
The broad absorption in the 2400-2800 cm⁻¹ region is a hallmark of a tertiary amine salt.[12][13][14]
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the free base. The molecular ion peak (M⁺) for 3-tert-Butylamino-3-methyl-1-butene (C₉H₁₉N) would be expected at m/z = 141. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 126) and the cleavage of the tert-butyl group.
Conclusion
This technical guide provides a detailed overview of the chemical structure, a viable synthetic route, and the expected spectroscopic characteristics of 3-tert-Butylamino-3-methyl-1-butene hydrochloride. The proposed synthesis via a Ritter reaction followed by hydrolysis offers a practical approach for obtaining this sterically hindered tertiary amine. The comprehensive spectroscopic data presented will be invaluable for the unambiguous identification and characterization of this compound in a research and development setting.
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